3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide
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Overview
Description
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This particular compound is characterized by its complex structure, which includes methoxy, methyl, and benzoyl groups, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, with 2,3-dimethoxybenzamides obtained in yields ranging from 43% to 50%, and 3-acetoxy-2-methylbenzamides prepared in yields from 40% to 72% .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, utilizing industrial-grade reagents and equipment. The reaction conditions would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide is unique due to its specific structural features, such as the presence of methoxy and benzoyl groups, which contribute to its distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
551963-83-8 |
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Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-11-8-10-15(3)14-17)23-21(25)18-12-9-13-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
InChI Key |
BKTFHFXYKLNTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C1=CC=CC(=C1)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
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